ZD-7114

Prostate smooth muscle pharmacology Off-target receptor activity Urology research

Addressing the challenge of dissecting adrenoceptor pharmacology in smooth muscle tissues, ZD-7114 (CAS 129689-30-1) is a selective β3-AR agonist that also exhibits potent α1-adrenoceptor antagonism-a profile not replicated by other β3-agonists at 10 µM. • Enables separation of β3- vs α1-mediated responses in human prostate/bladder tissue. • At 1 mg/kg p.o., prevents diet-induced hyperinsulinemia and reduces intramyocellular DAG in metabolic disease models. • In human detrusor, delivers 39 % maximal relaxation (pD₂ 4.82), ideal for receptor-reserve studies. Supplied with full analytical documentation; standard B2B logistics with ambient or blue-ice shipping.

Molecular Formula C22H30N2O6
Molecular Weight 418.5 g/mol
CAS No. 129689-30-1
Cat. No. B1201296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-7114
CAS129689-30-1
Synonyms(S)-4-(2-hydroxy-3-phenoxypropylaminoethoxy)-N-(2-methoxyethyl)phenoxyacetamide
ICI D7114
ZD 7114
ZD7114
Zeneca ZD7114
Molecular FormulaC22H30N2O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O
InChIInChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1
InChIKeyRVMBDLSFFNKKLG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

129689-30-1 (ZD7114) Technical Baseline and Scientific Procurement Essentials


The compound corresponding to CAS 129689-30-1 is chemically defined as 2-(4-(2-(((2S)-2-Hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide, commonly referred to by its development codes ZD7114 or ICI D7114 [1]. It is a synthetic small molecule with the molecular formula C22H30N2O6 and a molecular weight of 418.5 g/mol [1][2]. Functionally, it is a selective agonist of the beta-3 adrenergic receptor (β3-AR) and is structurally distinct from phenylethanolamine-based β3-agonists [3].

Why a Generic β3-Agonist Cannot Substitute for 129689-30-1 (ZD7114) in Precision Research


While 129689-30-1 is a β3-adrenoceptor agonist, the assumption of functional equivalence across this class is invalid for scientific applications. The β3-AR family exhibits significant ligand-specific pharmacology [1]. Procurement and experimental design require precise knowledge of an agonist's off-target profile, intrinsic efficacy, and species-specific behavior. As the quantitative evidence in Section 3 will demonstrate, ZD7114 possesses a unique constellation of properties—including potent α1-adrenoceptor antagonism not shared by other β3-agonists [2], variable efficacy in different species [3], and a distinct chemical structure lacking the common phenylethanolamine backbone [2]—that directly impact experimental outcomes and preclude simple substitution with other class members.

Quantitative Differentiation Guide: 129689-30-1 (ZD7114) vs. β3-Adrenergic Comparators


Evidence 1: Unique α1-Adrenoceptor Antagonism vs. Other β3-Agonists

129689-30-1 (ZD7114) exhibits potent off-target antagonism at α1-adrenoceptors, a property not observed in other β3-agonists like ZD2079, BRL37344, and CL316243 at comparable concentrations [1]. This differentiation is critical for studies in tissues where α1-mediated tone is relevant. In human prostate tissue, 10 µM ZD7114 right-shifted the concentration-response curves for α1-agonists, increasing EC50 values by up to two orders of magnitude [1]. At the same concentration (10 µM), ZD2079, BRL37344, and CL316243 had no effect [1].

Prostate smooth muscle pharmacology Off-target receptor activity Urology research

Evidence 2: In Vivo Selectivity Profile vs. Off-Target Cardiovascular Effects

129689-30-1 (ZD7114) demonstrates a functional selectivity profile in vivo where thermogenic effects are separated from cardiovascular side effects. In conscious rats, the oral ED50 for stimulating oxygen consumption (a measure of thermogenesis) is 0.04 mg/kg, while the ED50 for BAT mitochondrial GDP binding is 0.15 mg/kg, and notably, these thermogenic doses have no chronotropic (heart rate-increasing) effect [1]. In a separate cardiovascular study, 129689-30-1 at 2 mg/kg i.v. significantly increased basal heart rate in rats (ΔHR: +122 ± 12 beats/min), an agonist effect equivalent to the highest dose of the non-selective β-agonist isoprenaline [2]. This indicates that while thermogenic selectivity exists at low oral doses, high systemic exposure can engage cardiac β1-adrenoceptors, a crucial distinction for experimental design.

Cardiovascular safety pharmacology In vivo selectivity Metabolic disease research

Evidence 3: Differential Efficacy in Human Detrusor Muscle Relaxation

In human detrusor muscle, a key tissue for overactive bladder research, 129689-30-1 (ZD7114) demonstrates a specific efficacy profile distinct from other β3-agonists. It induced a maximal relaxation (Emax) of 39%, which is higher than BRL 37344 (36%) and comparable to CGP 12177 (37%) [1]. Its potency (pD2 = 4.82) is, however, lower than both BRL 37344 (pD2 = 6.73) and CGP 12177 (pD2 = 6.09) [1]. This combination of high efficacy with lower potency defines its unique pharmacological signature in this tissue.

Urology Overactive bladder research Human tissue pharmacology

Evidence 4: Demonstrated In Vivo Metabolic Protection in a High-Fat Diet Model

129689-30-1 (ZD7114) has been shown to confer specific metabolic benefits in a 60-day cafeteria diet-induced obesity model in rats, differentiating its in vivo profile from a simple weight-loss agent. Daily oral treatment at 1 mg/kg prevented excessive weight gain and hyperinsulinemia compared to vehicle-treated controls on the same diet [1]. Furthermore, treatment with 129689-30-1 resulted in lower intramyocellular diacylglycerol (DAG) levels and altered the fatty acid composition of adipose tissue phospholipids, specifically increasing the proportion of polyunsaturated fatty acids like arachidonic acid [1].

Metabolic disease research Diabetes Obesity In vivo pharmacology

Validated Research Scenarios for 129689-30-1 (ZD7114) Based on Comparative Evidence


Scenario 1: Differentiating β3- from α1-Mediated Effects in Urological Tissues

In studies of human prostate or bladder tissue, where both β3- and α1-adrenoceptors modulate smooth muscle tone, 129689-30-1 serves as a unique pharmacological tool. Its potent α1-adrenoceptor antagonism (not seen with other β3-agonists at 10 µM) allows researchers to dissect the contribution of α1-receptors to overall tissue response, making it invaluable for characterizing the complex adrenoceptor pharmacology in these tissues [1]. This property is not replicated by ZD2079, BRL37344, or CL316243 at the same concentration [1].

Scenario 2: Investigating Metabolic Protection in Diet-Induced Obesity Models

For preclinical metabolic disease research, 129689-30-1 is a validated tool for studying the link between β3-AR activation and tissue-specific lipid remodeling. The 60-day cafeteria diet study provides a robust experimental framework for using 1 mg/kg oral ZD7114 to prevent diet-induced hyperinsulinemia and to investigate the mechanistic role of reduced intramyocellular DAG and altered adipose phospholipid composition in improving insulin sensitivity [1].

Scenario 3: Profiling Human Detrusor Muscle Pharmacology

In human detrusor muscle research, 129689-30-1 offers a distinct pharmacological signature: high efficacy (39% maximal relaxation) with relatively lower potency (pD2 = 4.82) [1]. This profile is ideal for studies aiming to understand the relationship between β3-AR agonist potency, efficacy, and the resulting physiological response in human bladder tissue. Its use allows for direct comparison with more potent agonists like BRL 37344 (pD2 = 6.73) to probe the receptor reserve and signaling efficiency in this system [1].

Scenario 4: Validating β3-Mediated Thermogenesis with Minimized Cardiac Interference

For studies focused on activating brown adipose tissue (BAT) thermogenesis without confounding cardiac stimulation, 129689-30-1 provides a well-defined experimental window. Oral dosing in rats at 0.04 mg/kg (ED50 for O2 consumption) stimulates thermogenesis without eliciting a chronotropic response [1]. Researchers can leverage this dose-response relationship to probe metabolic effects in vivo while minimizing β1-mediated cardiovascular engagement, a key consideration for data interpretation [1][2].

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